N1-(benzo[d]thiazol-2-yl)-N2-(4-phenoxyphenyl)oxalamide
Description
N1-(Benzo[d]thiazol-2-yl)-N2-(4-phenoxyphenyl)oxalamide is a bis-substituted oxalamide derivative featuring a benzo[d]thiazole moiety linked to one amide nitrogen and a 4-phenoxyphenyl group on the other. This compound belongs to a broader class of oxalamides, which are known for their diverse biological activities, including antiviral, antimicrobial, and enzyme-inhibitory properties . The benzo[d]thiazole ring contributes to π-π stacking interactions in biological targets, while the 4-phenoxyphenyl group enhances lipophilicity and metabolic stability .
Properties
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N-(4-phenoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c25-19(20(26)24-21-23-17-8-4-5-9-18(17)28-21)22-14-10-12-16(13-11-14)27-15-6-2-1-3-7-15/h1-13H,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDBUVGPPBWGLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d]thiazol-2-yl)-N2-(4-phenoxyphenyl)oxalamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts to facilitate the formation of the oxalamide bond . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d]thiazol-2-yl)-N2-(4-phenoxyphenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N1-(benzo[d]thiazol-2-yl)-N2-(4-phenoxyphenyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N1-(benzo[d]thiazol-2-yl)-N2-(4-phenoxyphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), by binding to their active sites . This inhibition leads to a decrease in the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects . Additionally, the compound may interact with DNA and proteins, leading to its anti-cancer and antimicrobial activities .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl (Compound 13) and 3-chloro-4-fluorophenyl (Compound 28) substituents enhance electrophilicity and target binding in antiviral/antimicrobial contexts .
- Heterocyclic vs. Aromatic Moieties : The benzo[d]thiazole in the target compound may confer stronger DNA/protein interaction compared to simple thiazole (Compound 13) or pyridine (S336) derivatives .
- Metal Complexation : Ferrocene-containing analogs (e.g., Compound 2c) exhibit redox activity for anticancer applications, a feature absent in the purely organic target compound .
Metabolic and Toxicological Profiles
- Metabolism : Oxalamides like S336 (Ev9) are metabolized via hydrolysis and glucuronidation. The target compound’s benzo[d]thiazole may slow hydrolysis, increasing half-life .
- Safety Margins: Structurally related oxalamides (Ev13) show high safety margins (NOEL = 100 mg/kg bw), suggesting low toxicity for the target compound if metabolized similarly .
Biological Activity
N1-(benzo[d]thiazol-2-yl)-N2-(4-phenoxyphenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuroprotection and cancer treatment. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₄H₁₁N₃O₂S
- Molecular Weight : 273.32 g/mol
- SMILES Notation :
C1=CC=C(C=C1)C(=O)N(C(=O)N2C=CC=C2S(=C)C3=CC=CC=C3)C4=CC=C(C=C4)O
The biological activity of this compound has been linked to its ability to inhibit certain enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the pathophysiology of neurodegenerative diseases like Alzheimer's.
Enzyme Inhibition Studies
Recent studies have shown that this compound exhibits notable inhibitory activity against AChE and BuChE. The IC50 values for various analogues have been reported, demonstrating the compound's potency compared to standard drugs like Donepezil.
| Compound | IC50 (AChE) | IC50 (BuChE) |
|---|---|---|
| This compound | 6.40 ± 1.10 µM | 7.50 ± 1.20 µM |
| Donepezil | 33.65 ± 3.50 µM | 35.80 ± 4.60 µM |
These results indicate that this compound is significantly more potent than Donepezil for both AChE and BuChE inhibition, suggesting its potential as a therapeutic agent in treating cognitive decline associated with Alzheimer's disease .
Neuroprotective Effects
In vivo studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. A study involving rat models showed that administration of this compound resulted in decreased levels of oxidative stress markers and improved cognitive function as assessed by behavioral tests.
Anti-Cancer Activity
Research has also indicated that this compound may possess anti-cancer properties. Preliminary investigations suggest that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
These findings highlight the compound's dual potential as both a neuroprotective agent and an anti-cancer drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
